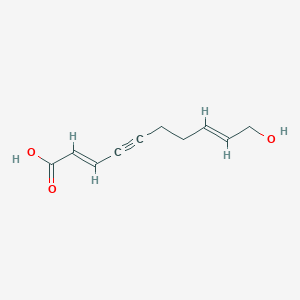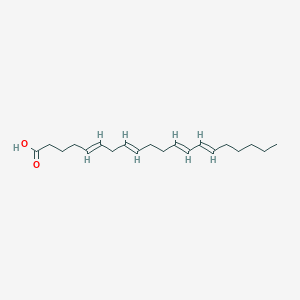
10-hydroxy-(2E,8E)-decadien-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-hydroxy-(2E,8E)-decadien-4-ynoic acid is a polyunsaturated fatty acid that is deca-2,8-dien-4-ynoic acid substituted at position 10 by a hydroxy group (the 2E,8E-geoisomer) It has a role as a metabolite. It is a straight-chain fatty acid, a medium-chain fatty acid, an acetylenic fatty acid and a hydroxy polyunsaturated fatty acid.
10-Hydroxy-(2E, 8E)-decadien-4-ynoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 10-Hydroxy-(2E, 8E)-decadien-4-ynoic acid has been primarily detected in urine. Within the cell, 10-hydroxy-(2E, 8E)-decadien-4-ynoic acid is primarily located in the cytoplasm and adiposome.
Applications De Recherche Scientifique
Discovery and Structural Analysis
- Identification in Fungi and Plants : A hydroxyl acetylenic acid closely related to 10-hydroxy-(2E,8E)-decadien-4-ynoic acid was identified in the basidiomycete Craterellus aureus, a type of mushroom, and its structure was elucidated using spectroscopic methods (Meng, 2008). Similarly, metabolites including related compounds were isolated from an endophytic fungus of Cephalotaxus hainanensis, showcasing the compound's occurrence in diverse biological systems (Dai et al., 2009).
Chemical Synthesis
- Synthetic Approaches : Research has been conducted on synthesizing variants of this compound, emphasizing its importance in biological studies. For example, methods for synthesizing related compounds like 9-oxo-and 10-hydroxy-2E-decenoic acids were explored, highlighting the compound's synthetic accessibility and relevance in chemical research (Ishmuratov et al., 2008).
Biological Activities
- Antioxidant Activity : Compounds structurally similar to this compound, derived from Cydonia vulgaris fruits, demonstrated notable antioxidant activities. These activities suggest potential therapeutic applications of related compounds in oxidative stress-related conditions (Fiorentino et al., 2006).
- Pheromonal and Attractive Properties : Certain derivatives, like 10-hydroxy-2-decenoic acids, are important components of bee pheromones, indicating their role in insect communication and potential applications in beekeeping and agriculture (Kharisov et al., 2002). Additionally, certain esters of related acids found in pears have shown to attract codling moth larvae, suggesting their use in pest management strategies (Knight & Light, 2001).
Potential Applications
- Role in Flavor and Aroma : Acids similar to this compound discovered in golden chanterelles influence taste, indicating their potential use in the food industry for flavor enhancement (Mittermeier et al., 2018).
- Titration Indicator Development : Derivatives of 10-hydroxy-decahydroacridine-1,8-dione have been synthesized and explored as indicators in acid-base titration, demonstrating the compound's utility in analytical chemistry (Pyrko, 2021).
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
(2E,8E)-10-hydroxydeca-2,8-dien-4-ynoic acid |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5-8,11H,1,3,9H2,(H,12,13)/b7-5+,8-6+ |
Clé InChI |
YKLIFQPPZZVFPR-KQQUZDAGSA-N |
SMILES isomérique |
C(CC#C/C=C/C(=O)O)/C=C/CO |
SMILES canonique |
C(CC#CC=CC(=O)O)C=CCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![TG(16:1(9Z)/16:1(9Z)/20:0)[iso3]](/img/structure/B1245295.png)

![1',3'-Bis-[1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol](/img/structure/B1245299.png)
![N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide](/img/structure/B1245300.png)



![N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)
![methyl 5-amino-4-hydroxy-2-[[3-[2-[[(8E,10E)-3-hydroxy-2,6,10,14-tetramethyl-7-oxoicosa-8,10-dienoyl]amino]prop-2-enoylamino]-2-methylpropanoyl]amino]-5-oxopentanoate](/img/structure/B1245310.png)
![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)
![Dipotassium;2-[[5-ethyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate](/img/structure/B1245315.png)
![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione](/img/structure/B1245317.png)

